molecular formula C20H25NO4 B10816152 (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone

(5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B10816152
M. Wt: 343.4 g/mol
InChI Key: BFQYFMATBVTFHP-UHFFFAOYSA-N
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Description

(5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic compound It is characterized by the presence of a furan ring, a piperidine ring, and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenoxy group: This step involves the reaction of the furan derivative with 4-ethoxyphenol in the presence of a suitable catalyst.

    Attachment of the piperidine ring: The final step involves the reaction of the intermediate with 4-methylpiperidine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The ethoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. For example, it could be studied for its effects on neurological disorders due to the presence of the piperidine ring, which is a common motif in many neuroactive drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and piperidine rings could play a role in binding to these targets, while the ethoxyphenoxy group may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (5-(Phenoxymethyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone: Similar structure but lacks the ethoxy group.

    (5-((4-Methoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in (5-((4-Ethoxyphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H25NO4/c1-3-23-16-4-6-17(7-5-16)24-14-18-8-9-19(25-18)20(22)21-12-10-15(2)11-13-21/h4-9,15H,3,10-14H2,1-2H3

InChI Key

BFQYFMATBVTFHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCC(CC3)C

Origin of Product

United States

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